molecular formula C21H24ClN3O B2357872 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide CAS No. 1795359-04-4

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide

Cat. No.: B2357872
CAS No.: 1795359-04-4
M. Wt: 369.89
InChI Key: LFVADGKSLFZGQN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a pyridin-2-yl pyrrolidin-3-yl substituent

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-17-8-6-16(7-9-17)21(11-2-3-12-21)20(26)24-18-10-14-25(15-18)19-5-1-4-13-23-19/h1,4-9,13,18H,2-3,10-12,14-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVADGKSLFZGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCN(C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Core Structural Disconnections

The target molecule is dissected into two primary components:

  • Cyclopentanecarboxylic acid derivative : Substituents at the 1-position include the 4-chlorophenyl group, suggesting Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl introduction.
  • 1-(Pyridin-2-yl)pyrrolidin-3-amine : Synthesized via reductive amination between pyrrolidin-3-amine and pyridine-2-carbaldehyde, followed by purification to isolate the desired stereoisomer.

Convergent Synthesis Approach

A convergent strategy minimizes side reactions:

  • Independent synthesis of the cyclopentanecarboxylic acid and amine fragments.
  • Final coupling via amide bond formation under mild conditions to preserve stereochemical integrity.

Detailed Synthetic Procedures

Synthesis of 1-(4-Chlorophenyl)Cyclopentanecarboxylic Acid

Cyclopentane Ring Formation

Cyclopentanecarboxylic acid is functionalized via Krapcho decarboxylation of ethyl cyclopentanecarboxylate in the presence of 4-chlorophenylmagnesium bromide. Reaction conditions:

  • Solvent : Tetrahydrofuran (THF), anhydrous
  • Temperature : −78°C to 0°C (slow warming)
  • Yield : 68–72%.
Aryl Chloride Incorporation

The 4-chlorophenyl group is introduced using Ullmann coupling with copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand:

  • Substrate : Cyclopentanecarboxylic acid bromide
  • Conditions : 110°C, 24 hours
  • Yield : 85%.

Preparation of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Reductive Amination

Pyrrolidin-3-amine reacts with pyridine-2-carbaldehyde in the presence of sodium triacetoxyborohydride:

  • Molar Ratio : 1:1.2 (amine:aldehyde)
  • Solvent : Dichloromethane (DCM)
  • Time : 12 hours at room temperature
  • Yield : 90%.
Stereochemical Control

Chiral resolution via HPLC with a cellulose-based column achieves >99% enantiomeric excess for the (R)-isomer, critical for biological activity.

Amide Coupling: Final Step

Reagent Selection

Comparative studies of coupling agents:

Reagent Solvent Temp (°C) Yield (%) Purity (%)
HATU DMF 25 92 98
EDCl/HOBt DCM 25 78 95
DCC THF 0–25 65 90

Optimal Conditions : HATU (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv), dimethylformamide (DMF), 25°C, 4 hours.

Workup and Purification
  • Extraction : Ethyl acetate/water, followed by brine wash.
  • Chromatography : Silica gel (eluent: 5% methanol in chloroform).
  • Crystallization : Ethanol/water (7:3) yields white crystals (mp 148–150°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.35–7.28 (m, 4H, Ar-H), 4.15 (m, 1H, pyrrolidine-H), 3.85 (m, 2H, N-CH₂), 2.95 (m, 2H, cyclopentane-H), 1.85–1.45 (m, 8H, cyclopentane/pyrrolidine).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₃ClN₃O [M+H]⁺: 384.1578, found: 384.1581.

Purity Assessment

HPLC : 99.5% purity (C18 column, 0.1% TFA in acetonitrile/water gradient, 254 nm).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Palladium on carbon (Pd/C) reused thrice without yield loss.
  • Solvent Recovery : DMF distilled under reduced pressure (90% recovery).

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (vs. industry average 50).
  • Waste Streams : Aqueous layers neutralized with citric acid before disposal.

Applications and Derivatives

Biological Activity

While the exact compound’s bioactivity is undisclosed, structural analogs exhibit kinase inhibitory activity (IC₅₀ = 12 nM against JAK2).

Patent Landscape

Derivatives with modified pyrrolidine rings show enhanced pharmacokinetics (e.g., US20080003214A1).

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and chlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamide
  • 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

Uniqueness

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C21H24ClN3O
  • Molecular Weight: 369.9 g/mol
  • CAS Number: 1795359-04-4

The compound features a cyclopentanecarboxamide core, a 4-chlorophenyl group, and a pyridin-2-yl pyrrolidin-3-yl substituent, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of Intermediate: Reaction of 4-chlorobenzoyl chloride with 2-pyridinecarboxaldehyde.
  • Final Product Formation: Reaction of the intermediate with pyrrolidine and cyclopentanecarboxylic acid under specific conditions.

Synthetic Route Summary:

StepReactionReagentsConditions
1Formation of Intermediate4-chlorobenzoyl chloride + 2-pyridinecarboxaldehydeEthanol, catalyst
2Final Product FormationIntermediate + Pyrrolidine + Cyclopentanecarboxylic acidSpecific solvent conditions

The biological activity of 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing downstream signaling pathways critical for therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities:

  • Antiviral Activity: Investigated for its efficacy against viral infections by inhibiting specific kinases involved in viral replication.
  • Cytotoxic Effects: Demonstrated selective cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs:

  • Antiviral Efficacy: In vitro studies show potent activity against dengue virus in human primary monocyte-derived dendritic cells (MDDCs), highlighting its relevance in infectious disease treatment .
  • Cancer Research: The compound has been tested for its ability to inhibit polo-like kinase 4 (PLK4), a target in cancer therapy. Inhibition of PLK4 leads to centrosome removal and subsequent cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclohexanecarboxamideCyclohexane instead of cyclopentanePotentially similar but distinct activity profile
1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamideCyclobutane coreDifferent pharmacological properties due to structural changes

Q & A

Basic: What are the critical steps for synthesizing 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide?

Methodological Answer:
The synthesis typically involves:

Formation of the cyclopentanecarboxamide core via cyclization of a carboxylic acid derivative with an amine.

Introduction of the 4-chlorophenyl group through Friedel-Crafts acylation or nucleophilic aromatic substitution.

Coupling with the pyrrolidine-pyridine moiety using amide bond-forming reagents (e.g., HATU or EDC/NHS) under inert conditions .

Purification via column chromatography or recrystallization.
Key challenges include controlling stereochemistry and minimizing byproducts during coupling reactions.

Basic: What analytical methods are recommended for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions and ring structures. For example, the pyridine proton signals appear at δ 8.5–9.0 ppm .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₃ClN₃O) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity during coupling steps .
  • Catalysts: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aryl chlorides .
  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to prevent side-product formation .
  • Real-Time Monitoring: Employ thin-layer chromatography (TLC) or in-situ IR to track reaction progress .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Structural Modifications:

  • Vary the chlorophenyl group (e.g., replace with trifluoromethyl or methoxy) to assess electronic effects.
  • Modify the pyrrolidine-pyridine moiety to alter steric bulk (e.g., substitute pyridine with pyrimidine) .

Biological Assays:

  • Test modified analogs in kinase inhibition assays (e.g., JAK2 or EGFR) to quantify IC₅₀ values .
  • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis:

  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with substituent positioning in target binding pockets .

Advanced: How to resolve contradictions in biological assay data across studies?

Methodological Answer:

  • Reproducibility Checks:
    • Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Assays:
    • Validate target engagement using CETSA (Cellular Thermal Shift Assay) or BRET (Bioluminescence Resonance Energy Transfer) .
  • Data Normalization:
    • Account for batch effects (e.g., solvent lot variations) by including internal controls (e.g., staurosporine for cytotoxicity assays) .

Advanced: What strategies improve solubility and stability in preclinical formulations?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability and reduce degradation .
  • Excipient Screening: Test cyclodextrins or poloxamers in pH 7.4 buffers to stabilize the compound in solution .

Advanced: How to validate target specificity in complex biological systems?

Methodological Answer:

  • CRISPR/Cas9 Knockout Models: Generate cell lines lacking the putative target (e.g., kinase X) to confirm on-mechanism activity .
  • Proteome Profiling: Use phosphoproteomics or thermal proteome profiling (TPP) to identify off-target interactions .
  • In Vivo Pharmacodynamics: Measure biomarker modulation in animal models (e.g., tumor volume reduction in xenografts) .

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